Laserolide

Description

Contextualization within Sesquiterpene Lactone Chemistry

Sesquiterpene lactones (SLs) are a significant class of natural products predominantly found in plants, particularly within the Asteraceae and Apiaceae families nih.govresearchgate.netresearchgate.netencyclopedia.pub. They are characterized by a 15-carbon skeleton derived from three isoprene (B109036) units and contain a fused α-methylene-γ-lactone ring encyclopedia.pub. SLs exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, antioxidant, antiprotozoal, antiviral, and immunobiological activities nih.govbeilstein-archives.orgencyclopedia.pub.

Structurally, sesquiterpene lactones are classified into several subclasses based on the size and arrangement of their carbocyclic rings, such as germacranolides, guaianolides, eudesmanolides, pseudoguaianolides, and xanthanolides encyclopedia.pub. Laserolide is specifically identified as a germacrane-type sesquiterpene lactone, meaning it possesses a ten-membered ring as its core structure adjoining the lactone ring nih.govbeilstein-archives.org. This structural classification places this compound within a group of SLs known for their diverse biological profiles.

Historical Perspectives on this compound Discovery

The discovery and structural elucidation of this compound are documented within the scientific literature focusing on the constituents of plants from the Laser and Laserpitium genera. Early research into the terpenes found in these plants led to the isolation and characterization of various sesquiterpene lactones, including this compound. A publication from 1970 details the structure of this compound, isolated from the roots of Laser trilobum L. Borkh., indicating its identification as a sesquiterpenic lactone from this plant source cas.czsemanticscholar.orgscribd.com. This early work was crucial in establishing the chemical identity of this compound and its natural origin. Subsequent studies have also identified this compound in Laserpitium species researchgate.netresearchgate.net.

Significance of Natural Product Research in Medicinal Chemistry

Natural products have historically played a pivotal role in the discovery and development of new drugs scirp.orgscielo.bropenaccessjournals.com. Many of the medicines used today are either directly derived from natural sources or were inspired by natural product structures scielo.brwikipedia.org. The significance of natural product research in medicinal chemistry stems from several key factors:

Structural Diversity: Natural products possess an enormous structural and chemical diversity, often featuring intricate carbon skeletons and unique chemical scaffolds that are not readily found in synthetic compound libraries scirp.orgscielo.brmdpi.com. This diversity provides a rich source of lead compounds for drug discovery scirp.orgopenaccessjournals.commdpi.com.

Biological History: Natural products have evolved in biological systems, giving them inherent biological activities and interactions with biological targets scirp.org. This "biological history" can provide valuable starting points for investigating potential therapeutic effects.

Source of Inspiration: Even when not directly used as drugs, natural products serve as templates or prototypes for the design and synthesis of novel therapeutic agents scirp.orgscielo.bropenaccessjournals.com.

The continued exploration of natural sources, including plants, microorganisms, and marine organisms, remains a vital strategy in the search for new chemical entities with potential pharmacological applications wikipedia.orgmdpi.comga-online.org.

Overview of Current Research Landscape for this compound

Current research on this compound focuses primarily on investigating its biological activities, particularly its immunobiological properties. Studies have explored the effects of this compound on the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including vascular endothelial growth factor (VEGF), IL-1β, and IL-6 researchgate.netorcid.orgnih.gov.

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the production of these pro-inflammatory markers researchgate.netnih.govbeilstein-journals.org. For instance, studies using in vitro models with rat peritoneal cells have shown that this compound can inhibit the production of cytokines (including VEGF), PGE2, and NO at micromolar concentrations researchgate.net. This immunosuppressive effectiveness has been noted as being close to that exhibited by costunolide (B1669451), another well-recognized sesquiterpene lactone with immunobiological properties researchgate.net.

Unlike some other sesquiterpene lactones, such as trilobolide (B1683251) and thapsigargin, which can exhibit cytotoxicity, this compound has been reported to be devoid of significant cytocidal effects at tested concentrations in certain cell models researchgate.netnih.gov. This differential activity profile compared to structurally related compounds highlights the importance of specific structural features in determining the biological outcomes of sesquiterpene lactones.

The ongoing research aims to further elucidate the specific mechanisms of action of this compound and assess its potential as a candidate for preclinical investigations, particularly in the context of inflammatory conditions researchgate.net.

Table 1: Biological Activities of this compound

| Activity | Description | Reference |

| Anti-inflammatory | Inhibits production of cytokines (VEGF, IL-1β, IL-6), PGE2, and NO in in vitro models. | researchgate.netnih.govbeilstein-journals.org |

| Immunosuppressive | Effectiveness comparable to costunolide in inhibiting inflammatory mediators. | researchgate.net |

| Cytotoxicity | Devoid of significant cytocidal effects up to 50 µM in rat peritoneal cells and murine peritoneal cells. | researchgate.netnih.gov |

Table 2: Natural Source and Sesquiterpene Lactone Type of this compound

| Compound | Natural Source | Sesquiterpene Lactone Type | Reference |

| This compound | Laser trilobum | Germacranolide | researchgate.netcas.czresearchgate.net |

| This compound | Laserpitium species | Germacranolide | researchgate.netresearchgate.net |

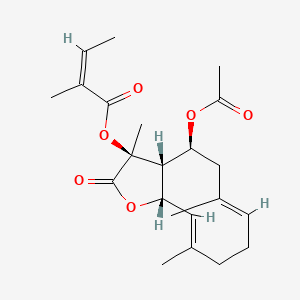

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30O6 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

[(3S,3aR,4S,6E,10E,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H30O6/c1-7-15(4)20(24)28-22(6)19-17(26-16(5)23)11-13(2)9-8-10-14(3)12-18(19)27-21(22)25/h7,9,12,17-19H,8,10-11H2,1-6H3/b13-9+,14-12+,15-7-/t17-,18-,19+,22-/m0/s1 |

InChI Key |

YWZRKODHWXAKHS-QNKWTIDMSA-N |

SMILES |

CC=C(C)C(=O)OC1(C2C(CC(=CCCC(=CC2OC1=O)C)C)OC(=O)C)C |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@]1([C@@H]2[C@H](C/C(=C/CC/C(=C/[C@@H]2OC1=O)/C)/C)OC(=O)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1(C2C(CC(=CCCC(=CC2OC1=O)C)C)OC(=O)C)C |

Origin of Product |

United States |

Sources and Isolation Methodologies of Laserolide

Botanical Origins of Laserolide

This compound has been identified in plants belonging to the Apiaceae family. researchgate.netnih.gov

Laser trilobum (L.) Borkh. is a primary botanical source from which this compound has been isolated. researchgate.netnih.govcas.cz Research indicates that this compound is present in the roots of Laser trilobum. nih.govcas.cz It is considered a biogenetic precursor of other sesquiterpene lactones found in this species, such as guaianolides and eudesmanolides. researchgate.netnih.gov

This compound has also been reported to be present in related Laserpitium species. researchgate.netnih.gov This suggests a shared biosynthetic pathway for this class of compounds within the Laser and Laserpitium genera. researchgate.netnih.gov

Extraction Techniques from Plant Material

The isolation process of this compound from plant material generally begins with extraction using solvents. ontosight.ai

Conventional solvent extraction methods are commonly employed to obtain sesquiterpene lactones from plant sources. For instance, early isolation of this compound from the root of Laser trilobum involved the use of light petroleum ether extract. cas.cz This suggests that non-polar or moderately polar solvents are effective in initially extracting this compound from the plant matrix.

While conventional methods are established, advanced extraction technologies could potentially be applied for the isolation of sesquiterpene lactones like this compound. Supercritical CO2 extraction (SCE) has been used for the isolation of other sesquiterpene lactones from Laserpitium species, offering potential advantages in efficiency and reduced work-up compared to classical methods. nih.govresearchgate.net Although specific detailed research findings on the application of SCE directly for this compound were not extensively detailed in the provided context, the successful application for similar compounds in related genera suggests its potential relevance.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are crucial for the separation and purification of this compound from the complex mixture obtained after extraction. ontosight.aiiipseries.orgcolumn-chromatography.com

Chromatography allows for the separation of compounds based on their differential partitioning between a mobile phase and a stationary phase. iipseries.org Various chromatographic methods can be utilized for the isolation and purification of natural compounds, including sesquiterpene lactones. iipseries.orgcolumn-chromatography.com

Early isolation procedures for this compound from Laser trilobum involved chromatography on alumina (B75360). cas.cz This indicates the use of column chromatography with alumina as the stationary phase, likely separating compounds based on polarity. cas.cz

Modern chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are widely used for the separation and purification of phytochemicals. iipseries.org Preparative chromatography methods, including preparative HPLC and flash chromatography, are essential for obtaining pure compounds in larger quantities. iipseries.org The choice of stationary and mobile phases can be optimized for the specific properties of this compound to achieve efficient separation. column-chromatography.com

Based on the provided information, a simplified representation of the isolation process could involve:

| Step | Methodology | Notes |

| Initial Extraction | Conventional Solvent Extraction | e.g., Light petroleum ether cas.cz |

| Primary Separation | Column Chromatography | e.g., Chromatography on alumina cas.cz |

| Further Purification | Chromatographic Techniques | e.g., HPLC, Preparative Chromatography? |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of natural products like sesquiterpene lactones. HPLC analysis has been applied in the study of this compound and other sesquiterpene lactones isolated from Laser trilobum researchgate.net. Reversed-phase HPLC, specifically on a Separon SGX C-18 column, has been utilized in a gradient mode with a combination of water and methanol (B129727) as solvents (55–100% methanol) for the analysis of these compounds researchgate.net. HPLC is also used to check the purity of isolated compounds, with reports indicating purity of ≥ 95% for related compounds isolated using similar methodologies researchgate.net.

Gas Chromatography and Other Separation Techniques

While HPLC is commonly used for less volatile or thermally labile compounds like many sesquiterpene lactones, Gas Chromatography (GC) is a technique typically applied for the separation and analysis of volatile or semi-volatile compounds drawellanalytical.com. Although the primary literature focuses on HPLC for this compound isolation and analysis, other chromatographic techniques such as Thin-Layer Chromatography (TLC) and column chromatography (CC) using silica (B1680970) gel have also been employed in the general isolation procedures for sesquiterpene lactones from plant sources mdpi.com. These techniques are often used for initial separation and purification steps before employing more advanced methods like HPLC. The mobile solvent systems for TLC and CC are selected based on established procedures developed during the original isolation of such substances from their plant sources mdpi.com.

Preparative Scale Isolation Strategies

Biosynthetic Pathways and Engineering Approaches

Sesquiterpene lactones (STLs), including compounds like this compound, represent a large and structurally diverse group of plant secondary metabolites, predominantly found in the Asteraceae family, but also present in other plant families and even some fungi and marine organisms. tandfonline.commdpi.comroyalsocietypublishing.orgnih.govup.ac.za These compounds are characterized by a 15-carbon skeleton and a characteristic lactone ring. tandfonline.comroyalsocietypublishing.orgup.ac.zanih.gov

Proposed Biogenetic Route of Sesquiterpene Lactones

The biosynthesis of sesquiterpene lactones follows a general pathway that begins with the universal precursor of all sesquiterpenoids, farnesyl pyrophosphate (FPP). tandfonline.commdpi.comroyalsocietypublishing.orgup.ac.zanih.govwur.nl FPP is a 15-carbon isoprenoid precursor synthesized from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comroyalsocietypublishing.orgnih.gov These C5 units are generated through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. mdpi.comroyalsocietypublishing.orgup.ac.zanih.govmdpi.com

Precursor Compounds (e.g., Germacrenes)

The initial committed step in the biosynthesis of many sesquiterpene lactones involves the cyclization of FPP into a sesquiterpene backbone, catalyzed by sesquiterpene synthases (STPSs), also known as sesquiterpene cyclases. tandfonline.commdpi.comroyalsocietypublishing.orgup.ac.zawur.nlnih.gov A common intermediate for a significant number of STLs, particularly in the Asteraceae, is germacrene A, formed by the action of germacrene A synthase (GAS). tandfonline.comroyalsocietypublishing.orgnih.govnih.govplos.orgresearchgate.nettandfonline.com Other germacrene isomers, such as germacrene B, can also serve as precursors. wur.nlnih.gov While germacrene A is often considered a key intermediate, it can be unstable and subject to Cope rearrangement to form compounds like β-elemene. nih.govresearchgate.net

Cyclization and Lactone Formation Mechanisms

Following the initial cyclization of FPP to a sesquiterpene backbone like germacrene A, a series of oxidative transformations and cyclizations occur to form the diverse array of sesquiterpene lactones. royalsocietypublishing.org The formation of the characteristic lactone ring, typically a γ-lactone with an α,β-unsaturated carbonyl group, is a crucial step. mdpi.comroyalsocietypublishing.orgup.ac.zanih.gov

For many germacranolides, including proposed precursors to other STL types, the pathway involves the oxidation of germacrene A. tandfonline.comwur.nlnih.govplos.orgresearchgate.net Germacrene A is sequentially oxidized via germacrene A alcohol and germacrene A aldehyde to germacrene A acid (GAA), a reaction catalyzed by cytochrome P450 enzymes, specifically germacrene A oxidase (GAO). tandfonline.complos.orgoup.com GAA is considered a key branching point in the biosynthesis of STLs with different lactone configurations. tandfonline.com

Lactone formation typically occurs through hydroxylation of the germacrene acid followed by spontaneous cyclization. wur.nlplos.orgresearchgate.net For instance, in the biosynthesis of costunolide (B1669451), a common germacranolide, hydroxylation at the C6 position of GAA, catalyzed by costunolide synthase (COS, a CYP71BL subfamily enzyme), leads to 6α-hydroxygermacrene A acid, which then spontaneously lactonizes to form the 6,7-trans lactone costunolide. tandfonline.com The position and stereochemistry of hydroxylation (e.g., at C6 or C8) and subsequent lactonization (e.g., 6,7-trans or 7,8-lactone) contribute significantly to the structural diversity of STLs. tandfonline.comwur.nlplos.orgresearchgate.net

Further cyclizations and rearrangements of the germacrane (B1241064) skeleton can lead to other STL skeletal types, such as guaianolides and eudesmanolides. up.ac.zawur.nlnih.gov These rearrangements can occur either before or after the formation of the lactone ring and often involve epoxidation followed by cyclization. wur.nlnih.gov For example, epoxidation of costunolide can lead to precursors of guaianolides (e.g., parthenolide (B1678480) from 4,5-epoxycostunolide) or eudesmanolides (e.g., from 1,10-epoxycostunolide). wur.nl

Enzymatic Transformations in this compound Biosynthesis

While the general pathway for sesquiterpene lactone biosynthesis is understood, the specific enzymatic steps leading to this compound have not been fully elucidated in the provided search results. However, based on the known biosynthesis of other germacranolides and related STLs, the enzymes involved in this compound biosynthesis would likely include:

Farnesyl pyrophosphate synthase (FPPS): Catalyzes the condensation of IPP and DMAPP to form FPP. mdpi.comnih.govmdpi.comresearchgate.net

Sesquiterpene synthase (STPS) or Cyclase: Catalyzes the cyclization of FPP to a sesquiterpene backbone, likely a germacrene isomer in the case of this compound, given its classification as a germacranolide. tandfonline.commdpi.comroyalsocietypublishing.orgup.ac.zawur.nlnih.govtandfonline.comresearchgate.net

Cytochrome P450 enzymes (CYPs): Involved in various oxidation and hydroxylation steps, including the conversion of the sesquiterpene backbone to the corresponding acid and subsequent hydroxylation leading to lactone formation. tandfonline.commdpi.comroyalsocietypublishing.orgnih.govup.ac.zaplos.orgresearchgate.netoup.com Specific CYPs, such as germacrene A oxidase (GAO) and costunolide synthase (COS), are known to play key roles in germacranolide biosynthesis. tandfonline.complos.orgresearchgate.netoup.com

Other tailoring enzymes: Additional enzymes such as alcohol dehydrogenases, reductases, acyl transferases, and potentially enzymes involved in glycosylation can further modify the sesquiterpene lactone structure, contributing to the observed diversity. mdpi.comnih.govplos.org this compound, with its acetate (B1210297) and methylcrotonate groups, would likely involve acyl transferases for the addition of these functionalities. mdpi.comontosight.ai

Given that this compound is a germacranolide found in Laser trilobum (Apiaceae), its biosynthesis would likely follow a pathway similar to other germacranolides, originating from FPP and involving a germacrene intermediate. mdpi.comontosight.airesearchgate.net The specific hydroxylations, oxidations, lactone formation, and esterification steps would be catalyzed by a suite of enzymes, including sesquiterpene synthases, cytochrome P450s, and acyl transferases.

Molecular Genetic Basis of this compound Production

The genes encoding the enzymes involved in the biosynthesis of specialized metabolites, including sesquiterpene lactones, are often organized in biosynthetic gene clusters (BGCs) in plant genomes. tandfonline.com While a complete BGC for the entire sesquiterpene lactone pathway has not always been identified, there is evidence for clustering of genes involved in specific steps, particularly for oxidized STLs. tandfonline.comrsc.org

Identification of Biosynthetic Gene Clusters (BGCs)

Research into the molecular genetic basis of sesquiterpene lactone production involves identifying the genes that encode the relevant enzymes. This can be achieved through various approaches, including transcriptomics, genomics, and functional characterization of candidate genes. plos.orgnih.gov For sesquiterpene lactones, genes encoding sesquiterpene synthases and cytochrome P450 enzymes are key targets for identification. mdpi.comroyalsocietypublishing.orgplos.orgoup.com

While the search results discuss BGCs in the context of sesquiterpene lactones generally and other natural products, specific information regarding the identification of a dedicated BGC for this compound biosynthesis was not found. However, the presence of this compound and related compounds in Laser trilobum suggests that this plant would contain the necessary genetic machinery for their production. researchgate.net Studies on other sesquiterpene lactones have shown that genes involved in their biosynthesis can be found in clusters or as dispersed genes across the genome. tandfonline.comrsc.org

Polyketide Synthase (PKS) Pathways Involvement

Typically, sesquiterpenes are biosynthesized via the mevalonate (MVA) pathway, leading to FPP, which is then cyclized by terpene synthases. royalsocietypublishing.orgup.ac.zamdpi.comresearchgate.net Polyketide synthases (PKSs), on the other hand, are involved in the biosynthesis of polyketides, a different class of natural products assembled from acetyl-CoA or other small carboxylic acid precursors. researchgate.net

The search results indicate that while most sesquiterpenes follow the terpenoid pathway, there are instances, particularly in fungi, where compounds previously classified as sesquiterpenes, such as certain eremophilanes, have been shown to be biosynthesized via a hybrid pathway involving polyketide synthases and prenyl transferases. nih.govasm.org In these cases, a polyketide synthase forms a carbon skeleton (e.g., a 10-carbon unit), and an isoprene (B109036) unit is subsequently added by a prenyl transferase. nih.govasm.org

However, the provided information on this compound and typical sesquiterpene lactone biosynthesis in plants does not suggest a direct involvement of polyketide synthase pathways in the formation of the core sesquiterpene skeleton. The biosynthesis of the C15 backbone of plant sesquiterpene lactones is consistently described as originating from FPP via the mevalonate and/or MEP pathways and subsequent cyclization by sesquiterpene synthases. tandfonline.commdpi.comroyalsocietypublishing.orgup.ac.zanih.govmdpi.comresearchgate.net While PKS pathways are mentioned in the context of other natural products or fungal metabolites, their involvement in the core biosynthesis of plant sesquiterpene lactones like this compound is not supported by the provided search results. nih.govmdpi.comresearchgate.netnih.govasm.orgnih.gov

Biosynthetic Pathways and Engineering Approaches

Molecular Genetic Basis of Laserolide Production

Role of Horizontal Gene Transfer in Biosynthesis

Horizontal gene transfer (HGT), also known as lateral gene transfer (LGT), is a process where genetic material is transferred between organisms in a manner other than traditional parent-to-offspring inheritance wikipedia.org. This mechanism is particularly significant in prokaryotes, such as bacteria, enabling them to acquire new capabilities rapidly and adapt to diverse or changing environments wikipedia.orgelifesciences.orgbbc.co.uk. HGT plays a crucial role in microbial evolution and the dissemination of traits like antibiotic resistance wikipedia.orgelifesciences.orgbbc.co.uk.

In the context of natural product biosynthesis, HGT can lead to the acquisition of entire biosynthetic gene clusters (BGCs) by an organism that did not previously possess the ability to produce a specific compound elifesciences.org. Evidence suggests that HGT may have played a role in the biosynthesis of certain complex natural products, including lasonolide A (LSA), a related polyketide. The lasonolide A BGC, found in a bacterium ("Candidatus Thermopylae lasonolidus") associated with the marine sponge Forcepia sp., exhibits a significantly different GC content and pentanucleotide frequency compared to its host genome, suggesting a potential horizontal acquisition of the gene cluster nih.gov. Furthermore, three copies of the putative las pathway were identified in the candidate producer genome, with minor sequence variations nih.gov. While the direct role of HGT in the biosynthesis of this compound itself is not explicitly detailed in the provided search results, the principle observed in related compounds like lasonolide A suggests that HGT could be a contributing factor in the distribution and evolution of BGCs for complex natural products like sesquiterpene lactones. The presence of sesquiterpene lactones like this compound in different plant species, such as Laser trilobum and Laserpitium species, could potentially be influenced by HGT events involving associated microorganisms, although this requires further investigation researchgate.net.

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

Heterologous expression is a powerful strategy for elucidating and characterizing natural product BGCs and producing compounds that are difficult to obtain through traditional isolation methods nih.govnih.gov. This process typically involves identifying the target BGC, designing the pathway for expression, and introducing it into a suitable host organism nih.gov. By expressing a BGC in a heterologous host, researchers can overcome limitations associated with the native producer, such as slow growth, difficulty in cultivation, or low product yield nih.govnih.gov.

For compounds like this compound, whose native production might be limited or occur in uncultivated organisms, heterologous expression offers a route to study the biosynthetic enzymes and potentially produce the compound or its analogs in larger quantities nih.govnih.gov. The identification of the las BGC for lasonolide A, a related polyketide, and its capture on fosmids for future heterologous expression exemplifies this approach nih.gov. While specific studies on the heterologous expression of the this compound biosynthetic pathway are not detailed in the provided results, the general principles and advancements in this field are highly relevant nih.govrsc.org. Engineered heterologous hosts and advanced DNA assembly tools are continuously being developed to improve the efficiency and yield of expressing large BGCs nih.gov. The choice of host organism is critical, as it can significantly influence the biosynthetic capacity and even lead to the production of different analogs nih.gov.

Chemoenzymatic Synthesis Strategies Informed by Biosynthesis

Chemoenzymatic synthesis combines the power of chemical reactions with the specificity and efficiency of enzymatic transformations to construct complex molecules researchgate.net. This approach is particularly valuable for synthesizing natural products with intricate structures and multiple chiral centers, where traditional chemical synthesis can be challenging and require numerous steps acs.org. By leveraging insights gained from the study of natural biosynthetic pathways, chemoenzymatic strategies can be designed to mimic key enzymatic steps, often leading to more efficient and stereoselective routes researchgate.net.

While detailed chemoenzymatic synthesis of this compound is not explicitly described in the provided search results, research on the synthesis of related sesquiterpene lactones, such as trilobolide (B1683251) and nortrilobolide (B1253999), highlights the potential of chemoenzymatic approaches in this class of compounds acs.orgresearchgate.net. Studies on the chemo- and regioselective functionalization of nortrilobolide for the semisynthesis of 2-acetoxytrilobolide demonstrate the application of chemical steps informed by the natural product scaffold acs.org. Furthermore, chemoenzymatic methods have been developed for the synthesis of other complex molecules, such as renewable acrylate (B77674) monomers from cellulose-based lactones, indicating the broader applicability of this approach in natural product synthesis and derivative generation researchgate.net. Understanding the enzymatic steps involved in this compound biosynthesis, even if partially elucidated, can inform the design of chemoenzymatic routes to synthesize this compound or its structural analogs, potentially providing more sustainable and efficient production methods compared to isolation from natural sources or purely chemical synthesis researchgate.netresearchgate.net.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Laserolide Core Structure

Total synthesis aims to construct the complete this compound molecule from basic chemical building blocks, allowing for precise control over stereochemistry and the introduction of various functional groups.

Retrosynthetic Analysis

Retrosynthetic analysis involves working backward from the target molecule (this compound) to identify simpler, readily available starting materials. This process breaks down the complex structure into manageable fragments, suggesting potential bond disconnections and synthetic transformations. While specific detailed retrosynthetic analyses for this compound are not extensively detailed in the provided search results, general strategies for sesquiterpene synthesis often involve constructing the core carbocyclic ring system and subsequently installing the lactone and other functional groups with appropriate stereochemistry. beilstein-journals.orgyoutube.comyoutube.comyoutube.com Key disconnections might involve breaking carbon-carbon bonds in the ten-membered ring or the carbon-oxygen bond of the lactone.

Key Synthetic Intermediates and Stereoselective Transformations

The synthesis of complex natural products like this compound relies on the preparation of key synthetic intermediates and the implementation of highly stereoselective transformations to control the absolute and relative configuration of chiral centers. selvita.comderpharmachemica.commdpi.comwipo.int For sesquiterpene lactones, this often involves stereocontrolled formation of cyclic systems and introduction of oxygen functionalities. While specific intermediates for this compound's total synthesis are not explicitly detailed, general approaches to sesquiterpene synthesis involve strategies for controlling the stereochemistry of newly formed chiral centers, such as asymmetric catalysis or the use of chiral auxiliaries. mdpi.comnih.govorganic-chemistry.org

Advanced Catalytic Methods in Synthesis

Advanced catalytic methods play a crucial role in modern total synthesis by enabling efficient and selective chemical transformations. beilstein-journals.org Metal-catalyzed reactions, such as palladium-catalyzed couplings or rhodium-catalyzed functionalizations, are frequently employed in the synthesis of complex molecules. organic-chemistry.orgrsc.orgnih.govbeilstein-journals.org These methods can facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high precision and often under milder conditions. While specific advanced catalytic methods applied directly to this compound total synthesis are not detailed, the broader field of terpene synthesis utilizes such techniques for constructing complex carbon skeletons and introducing functionality with control over regioselectivity and stereoselectivity. beilstein-journals.org

Semisynthesis of this compound Analogues

Semisynthesis involves using a naturally occurring precursor, often isolated from a plant source, and chemically modifying it to produce analogues with altered structures and potentially different biological activities. studylib.net This approach can be more efficient than total synthesis when the natural precursor is readily available.

Modification of Naturally Derived Precursors

This compound is found in Laser trilobum and Laserpitium species, which serve as natural sources for its isolation. researchgate.netnlk.czresearchgate.netga-online.orgresearchgate.net Semisynthesis of this compound analogues would involve chemically modifying this compound or closely related sesquiterpene lactones isolated from these plants. Studies on related sesquiterpene lactones like trilobolide (B1683251) and archangelolide (B1239402) demonstrate strategies for modifying naturally derived precursors, such as deacylation or functionalization of hydroxyl groups. beilstein-journals.org For example, 11-deacetylarchangelolide was obtained by mild solvolysis of archangelolide. beilstein-journals.org The angeloyl group on this compound's lactone ring could be a target for modification. mdpi.com

Regioselective Functionalization Techniques

Regioselective functionalization is essential in semisynthesis to ensure that chemical modifications occur at specific positions on the complex molecule while leaving other reactive sites untouched. rsc.orgnih.gov Techniques for regioselective transformations are applied to natural product scaffolds to introduce new functional groups or modify existing ones at desired locations. Studies on the semisynthesis of trilobolide derivatives highlight the importance of chemo- and regioselective methods for modifying specific functional groups, such as the selective cleavage of an angelate ester and subsequent oxidation. acs.org Applying similar regioselective techniques to this compound would allow for the targeted modification of its structure to generate a library of analogues.

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives are typically aimed at improving its biological activity, pharmacokinetic properties, or enabling its use as a probe in biological studies. Structural modifications can involve alterations to the lactone ring, the sesquiterpene core, or appended functional groups.

Targeted Structural Modifications for Enhanced Biological Activity

Targeted modifications of sesquiterpene lactones often focus on the α-methylene-γ-butyrolactone moiety, which is known to be crucial for their biological activity through Michael addition reactions with nucleophiles, such as thiol cysteine residues in target proteins mdpi.comnih.gov. However, modifications elsewhere in the molecule can also significantly impact activity and selectivity.

While specific detailed research findings on targeted structural modifications of this compound for enhanced biological activity were not extensively found in the provided search results, studies on related sesquiterpene lactones highlight common strategies. For instance, structural modifications of deoxyelephantopin (B1239436) compounds have been explored to enhance anticancer capabilities, leading to derivatives with improved activity nih.gov. Similarly, modifying the α-methylene-γ-butyrolactone moiety of parthenolide (B1678480) has improved water solubility while maintaining or enhancing biological activity nih.gov. These examples suggest that similar strategies could be applied to this compound to optimize its therapeutic potential.

Synthesis of Fluorescently Labeled Analogues for Cellular Studies

Fluorescently labeled analogues are invaluable tools for investigating the cellular uptake, localization, and molecular targets of natural products. The synthesis of such probes typically involves conjugating a fluorescent dye to the sesquiterpene lactone structure while preserving its biological relevance.

A fluorescent derivative of archangelolide, a guaianolide-type sesquiterpene lactone structurally similar to trilobolide (which is biogenetically related to this compound), has been successfully synthesized beilstein-journals.orgresearchgate.netbeilstein-journals.orgresearchgate.net. This synthesis involved a mild solvolysis of archangelolide, followed by acylation with 5-azidopentanoic acid, and then a copper(I)-catalyzed azide-alkyne Huisgen cycloaddition ("click chemistry") with a dansylated propargylamine (B41283) beilstein-journals.orgresearchgate.net. The resulting dansyl-archangelolide conjugate retained some biological activity and was used to study its intracellular localization, showing distribution in the endoplasmic reticulum and mitochondria of living cells beilstein-journals.orgresearchgate.netbeilstein-journals.org. This approach demonstrates a viable strategy for synthesizing fluorescently labeled this compound analogues for cellular studies.

Table 1: Example Synthesis of a Fluorescent Sesquiterpene Lactone Analogue (Dansyl-Archangelolide)

| Step | Reagents/Conditions | Product | Yield | Reference |

| Mild solvolysis of Archangelolide | MeOH, TEA, 48 h | 11-deacetylarchangelolide | 32% | beilstein-journals.orgresearchgate.net |

| Acylation with azidopentanoic acid | (i) 5-azidopentanoic acid, DCC, DCM, 90 min, rt; (ii) 4-DMAP, DCM, 8 h, rt | Azido intermediate | 86% | beilstein-journals.orgresearchgate.net |

| Click reaction with dansyl propargylamine | Dansylated propargylamine, CuI, TBTA, THF, MW, 70 °C, 2 h | Dansyl-archangelolide | 64% | beilstein-journals.orgresearchgate.net |

Note: This table illustrates a synthetic route for a related compound, archangelolide, as a representative example for fluorescent labeling strategies applicable to sesquiterpene lactones.

Challenges and Innovations in Complex Sesquiterpene Lactone Synthesis

The synthesis of complex sesquiterpene lactones, including guaianolides like this compound, is often challenging due to their intricate polycyclic structures, multiple stereocenters, and sensitive functional groups researchgate.netnih.govmdpi.com.

Key challenges include:

Stereochemical Control: Establishing the correct relative and absolute stereochemistry at multiple chiral centers is a significant hurdle nih.govmdpi.com.

Construction of the Sesquiterpene Skeleton: Efficiently assembling the 5-7-5 or other fused ring systems characteristic of guaianolides and other sesquiterpene lactones requires sophisticated strategies nih.govindiascienceandtechnology.gov.in.

Installation of the Lactone Ring: Forming the γ-lactone ring with the correct configuration and often an exocyclic methylene (B1212753) group is critical for biological activity mdpi.com.

Oxidative Decoration: Many sesquiterpene lactones feature extensive oxygenation patterns, which are challenging to introduce chemo- and stereoselectively in the laboratory acs.org.

Innovations in sesquiterpene lactone synthesis have focused on developing more efficient, stereoselective, and versatile methodologies. These include:

Chiral Pool-Based Synthesis: Utilizing readily available chiral starting materials to control stereochemistry nih.gov.

Tandem Reactions and Cascades: Designing sequences of reactions that build complexity in a single or few steps nih.gov.

Metal-Mediated Reactions: Employing transition metals to catalyze key bond-forming or functionalization steps with high selectivity nih.gov.

Biomimetic Approaches: Mimicking proposed biosynthetic pathways to guide synthetic design, particularly for introducing complex oxidation patterns acs.orgrsc.org.

Diversity-Oriented Synthesis (DOS): Developing flexible synthetic routes that can access a range of related structures from common intermediates, facilitating the exploration of structure-activity relationships indiascienceandtechnology.gov.in.

Development of New Reagents and Catalysts: Creating novel chemical tools to achieve challenging transformations with improved efficiency and selectivity acs.org.

Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was a cornerstone in delineating the complex structure of Laserolide. A suite of one-dimensional and two-dimensional NMR experiments was employed to map out the proton and carbon frameworks of the molecule, as well as their intricate connectivities.

To assemble the puzzle of this compound's structure, a variety of two-dimensional NMR experiments were utilized. These techniques were instrumental in establishing the connectivity between different atoms, which is a critical step in moving from a molecular formula to a complete structural assignment.

Correlation Spectroscopy (COSY): This experiment was used to identify proton-proton couplings, allowing for the tracing of spin systems throughout the molecule and the connection of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlated each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR data.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): ROESY experiments were vital for determining the stereochemistry of this compound. By detecting through-space correlations between protons that are in close proximity, ROESY provides information about the relative orientation of different parts of the molecule. This was particularly important for establishing the stereochemical relationships between substituents and at chiral centers. scielo.br

The determination of the precise three-dimensional arrangement of atoms in this compound, or its stereochemistry, relied on advanced NMR techniques. The use of ROESY, as mentioned above, was a key component in this aspect of the structural elucidation. By observing the nuclear Overhauser effect between specific protons, researchers could deduce their spatial proximity, which in turn allowed for the assignment of the relative stereochemistry at various chiral centers within the molecule.

X-ray Crystallography for Absolute Configuration Assignment

The definitive determination of both the relative and absolute configuration of this compound was achieved through single-crystal X-ray crystallography. researchgate.netuochb.cz This powerful analytical technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of the electron density within the crystal, from which the precise spatial arrangement of every atom in the molecule can be determined. For this compound, this method not only confirmed the connectivity and relative stereochemistry that had been deduced from NMR data but also established its absolute configuration, providing an unambiguous representation of the molecule in three-dimensional space.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, would have been utilized for the identification of the functional groups present in the this compound molecule. IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. For this compound, IR spectroscopy would have been expected to show characteristic absorption bands for functional groups such as carbonyls (C=O) from esters and lactones, as well as carbon-carbon double bonds (C=C). While detailed IR and Raman data for this compound are found in specific research publications, these techniques provide a rapid and effective means of confirming the presence of key functional groups within the molecular structure.

Chiroptical Methods for Stereochemical Analysis

The absolute configuration of chiral molecules is a critical aspect of their chemical identity, and chiroptical methods are powerful tools for this purpose. mdpi.com For complex molecules such as sesquiterpene lactones, these techniques provide data on the spatial arrangement of atoms. The primary chiroptical methods used are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us This technique is particularly valuable as it can be applied to samples in solution, avoiding the often difficult process of crystallization required for X-ray crystallography. americanlaboratory.com The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations, such as Density Functional Theory (DFT). americanlaboratory.com A strong correlation in the signs and relative intensities of the major spectral bands between the measured and calculated spectra allows for a confident assignment of the absolute stereochemistry. biotools.usamericanlaboratory.com

Electronic Circular Dichroism (ECD) is another key chiroptical technique that has seen significant advancements through the integration of theoretical calculations. nih.gov ECD spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light, which is useful for analyzing molecules with chromophores. The absolute configuration of a chiral natural product can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectra for all possible stereoisomers. nih.gov Time-dependent density functional theory (TDDFT) has become a robust tool for these calculations, enabling the assignment of absolute configuration even for complex structures with multiple chromophores. nih.gov

The application of these methods, often in concert, provides complementary information that strengthens the confidence in the final stereochemical assignment. mdpi.com

Computer-Aided Structure Elucidation (CASE) Approaches

Computer-Assisted Structure Elucidation (CASE) has become an indispensable tool in natural product chemistry, offering an unbiased and rapid means to determine chemical structures from spectroscopic data. acdlabs.comtechnologynetworks.com For structurally complex molecules like this compound, CASE systems can generate and rank all possible structures consistent with the available data, significantly reducing the risk of misinterpretation. rsc.org

Modern CASE systems primarily utilize 2D Nuclear Magnetic Resonance (NMR) data, such as COSY and HMBC correlations, as the main input for structure generation. rsc.org The software employs sophisticated algorithms to assemble molecular fragments into all possible constitutional isomers that fit the spectral constraints. acdlabs.com These expert systems can handle large and complex natural products, generating potential structures in a fraction of the time it would take for manual elucidation. acdlabs.com

Once a set of candidate structures is generated, they are ranked based on a comparison of predicted properties with experimental data. A key validation step involves the prediction of NMR chemical shifts using theoretical methods like DFT. The structure whose predicted spectrum most closely matches the experimental one is identified as the most probable candidate. rsc.org This automated prediction and validation process provides a powerful check against human error and bias. technologynetworks.com

The strength of CASE programs lies in their ability to integrate data from multiple spectroscopic sources. nih.gov While 2D NMR forms the core of the input, information from mass spectrometry (providing the molecular formula), 1D NMR, and even infrared spectroscopy can be incorporated to constrain the number of possible structures. acdlabs.comnih.gov

More advanced CASE approaches can also incorporate stereospecific NMR data, such as that from Nuclear Overhauser Effect (NOE) experiments or Residual Dipolar Couplings (RDCs), to help determine the relative configuration and conformation of the molecule. nih.govnih.gov This integration of diverse datasets allows for a more complete, three-dimensional picture of the molecule. The procedure often begins with the determination of the 2D structure using standard CASE methods, followed by an automated analysis of stereochemical data to establish the 3D structure. nih.gov This holistic approach, combining various spectroscopic inputs within a computational framework, represents the state-of-the-art in unambiguously elucidating the structures of complex natural products like this compound.

In-Depth Analysis of this compound's Biological Activities Remains Elusive in Preclinical Research

Despite a growing interest in novel chemical compounds for therapeutic applications, comprehensive preclinical data on the mechanistic investigations of the biological activities of this compound are not available in the current scientific literature. Extensive searches for peer-reviewed studies and clinical trial data concerning this compound's effects on immunomodulation, inflammation, and angiogenesis have yielded no specific results for this particular compound.

The user-requested article was structured to explore the detailed molecular mechanisms of this compound, focusing on its preclinical biological activities. The intended sections were to cover its immunomodulatory properties, anti-inflammatory actions, and angiogenesis inhibition mechanisms. However, a thorough review of scientific databases and research publications reveals a significant gap in the literature regarding the compound "this compound."

The planned exploration of this compound's activity was to include:

Immunomodulatory Properties: A detailed analysis of its potential to inhibit nitric oxide (NO) production, modulate prostaglandin (B15479496) E2 (PGE2) synthesis, regulate the secretion of key cytokines (such as VEGF, TNF-α, IL-1β, IL-6, IFN-γ), and exert immunosuppressive effects in preclinical models.

Anti-inflammatory Actions and Pathways: An investigation into the specific molecular pathways through which this compound might exert anti-inflammatory effects.

Angiogenesis Inhibition Mechanisms: A focused look at how this compound could potentially interfere with the formation of new blood vessels, a critical process in various pathologies.

Unfortunately, no published studies, data tables, or detailed research findings could be located for a chemical compound named "this compound" that would address any of these specific areas. Search results were often confounded by the term "laser," leading to irrelevant information about low-level laser therapy.

This absence of data prevents the creation of the requested scientifically accurate and thorough article. The scientific community has not yet published research that would substantiate a discussion on the preclinical biological activities of this compound as outlined. Therefore, the mechanistic investigations into its potential immunomodulatory, anti-inflammatory, and anti-angiogenesis properties remain an open area for future research.

Table of Compounds Mentioned

Mechanistic Investigations of Biological Activities Preclinical Focus

Cellular and Molecular Targets

Preclinical research into the biological activities of Laserolide has begun to map its interactions at the cellular and molecular level. These investigations are crucial for understanding its potential pharmacological profile.

Investigation of Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) Modulation

Direct experimental investigations specifically examining the modulation of Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) by this compound are not extensively detailed in the current scientific literature. However, the activity of structurally related sesquiterpene lactones provides a basis for contextual comparison. For instance, Trilobolide (B1683251), a guaianolide-type sesquiterpene lactone for which this compound is a biogenetic precursor, is recognized as a potent inhibitor of the SERCA pump beilstein-journals.orgbeilstein-archives.orgnih.gov. Similarly, Thapsigargin, another sesquiterpene lactone, is a well-established and specific inhibitor of SERCA, and its interaction with the enzyme is a key mechanism of its cytotoxicity beilstein-journals.orgnih.gov.

In contrast, molecular dynamics simulations for another related compound, Archangelolide (B1239402), suggested that it does not bind within the SERCA cavity utilized by Thapsigargin, an observation that correlates with its lack of cytotoxicity beilstein-journals.orgbeilstein-journals.org. The absence of direct binding and inhibition studies on this compound itself means its specific interaction, or lack thereof, with the SERCA pump remains an area for future investigation.

Exploration of Other Enzyme or Receptor Interactions

Detailed studies identifying other specific enzyme or receptor interactions for this compound are limited in published preclinical research. While the broader class of sesquiterpene lactones is known to interact with various biological macromolecules, often through the reactivity of the α-methylene-γ-lactone moiety with nucleophilic groups in proteins, the specific molecular targets of this compound beyond its effects on inflammatory mediators have not been fully elucidated mdpi.com.

Influence on Intracellular Signaling Cascades

Investigations have shown that this compound can influence intracellular signaling cascades related to inflammatory responses. In preclinical models using rat peritoneal cells stimulated with lipopolysaccharide, this compound demonstrated immunosuppressive effects by inhibiting the production of key signaling molecules. It was found to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and several cytokines, including the major angiogenic factor Vascular Endothelial Growth Factor (VEGF) researchgate.net. The inhibitory concentration (IC₅₀) for these effects was reported to be approximately 5-10μM, highlighting its potential to modulate inflammatory pathways researchgate.net.

Preclinical Cytotoxicity Assessments in Cell Lines

Comparative Analysis with Other Sesquiterpene Lactones (e.g., Costunolide (B1669451), Trilobolide, Thapsigargin)

A notable finding in the preclinical assessment of this compound is its lack of significant cytotoxicity. Studies have consistently shown that this compound is devoid of cytocidal effects at concentrations up to 50μM in rat peritoneal cells and up to 10µM in murine peritoneal cells researchgate.netresearchgate.netmdpi.com. This profile distinguishes it from many other well-known sesquiterpene lactones.

In stark contrast:

Trilobolide , which is structurally related to this compound, is known to be cytotoxic beilstein-journals.orgbeilstein-archives.org. This activity is linked to its role as a SERCA inhibitor nih.gov.

Thapsigargin is a potent cytotoxic agent, a characteristic directly attributed to its irreversible inhibition of the SERCA pump, which disrupts cellular calcium homeostasis and induces apoptosis beilstein-journals.orgnih.gov.

Costunolide has demonstrated moderate to potent cytotoxic activity against various cancer cell lines and moderate toxicity in primary murine macrophages mdpi.comresearchgate.netnih.gov.

The comparative lack of cytotoxicity for this compound suggests a different mechanism of action and a distinct biological activity profile compared to these other prominent sesquiterpene lactones.

| Compound | Reported Cytotoxicity | Primary Molecular Target (if known) | Reference |

|---|---|---|---|

| This compound | Non-cytotoxic up to 50µM in tested cell lines | Not Established | researchgate.netresearchgate.netmdpi.com |

| Costunolide | Cytotoxic against various cancer cell lines; moderately toxic in macrophages | Multiple (kinases, transcription factors) | mdpi.comnih.govnih.gov |

| Trilobolide | Cytotoxic | SERCA | beilstein-journals.orgbeilstein-archives.orgnih.gov |

| Thapsigargin | Potently cytotoxic | SERCA | beilstein-journals.orgnih.gov |

Mechanisms of Cell Growth Inhibition (if applicable, without human trial data)

Based on available preclinical data, this compound has not been observed to induce cell growth inhibition. The aforementioned studies found it to be non-cytotoxic in the cell lines and concentrations tested researchgate.netresearchgate.netmdpi.com. Therefore, mechanisms of cell growth inhibition are not applicable to this compound based on current research. Its primary observed biological activity in preclinical models relates to the modulation of inflammatory pathways rather than direct cytostatic or cytotoxic effects.

Intracellular Localization Studies of this compound Analogues

Following a comprehensive review of available scientific literature, no specific studies detailing the intracellular localization of this compound or its analogues have been identified. Research focusing on the precise subcellular distribution and accumulation of these compounds appears to be unavailable in the public domain.

Therefore, it is not possible to provide detailed research findings or a data table on the intracellular localization of this compound analogues at this time. Further investigation into this specific aspect of this compound's mechanism of action would be required to elucidate where these compounds exert their effects within the cell.

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Elements in Laserolide

Pharmacophoric elements are the essential structural features of a molecule that are recognized at a receptor site and are responsible for its biological activity. For this compound, these elements are primarily centered around its sesquiterpene lactone scaffold.

While the α-methylene-γ-lactone is a primary determinant of activity, the various substituents on the carbocyclic skeleton of this compound also play a significant role in modulating its biological profile. These substituents can influence the molecule's lipophilicity, steric properties, and the electronic nature of the lactone ring, thereby affecting its interaction with biological targets.

In a study investigating the inhibition of angiogenic factors, this compound demonstrated significant inhibitory effects on the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), vascular endothelial growth factor (VEGF), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net The immunosuppressive effectiveness of this compound was found to be comparable to that of costunolide (B1669451). researchgate.net The specific ester substituents on the this compound structure are believed to contribute to this activity. The nature of the ester group can impact the compound's ability to permeate cell membranes and its orientation within the binding pocket of a target protein. For instance, the presence of hydroxyl or acetyl groups can alter the hydrogen bonding potential of the molecule, which may be critical for receptor recognition and binding affinity.

The table below summarizes the general influence of common substituents on the biological activity of sesquiterpene lactones, which can be extrapolated to understand the potential contributions of the substituents present on the this compound molecule.

| Substituent Group | General Influence on Biological Activity |

| Hydroxyl (-OH) | Can increase hydrophilicity and potential for hydrogen bonding, which may enhance or decrease activity depending on the target. |

| Acetyl (-OAc) | Increases lipophilicity compared to a hydroxyl group, potentially improving cell membrane permeability. |

| Angeloyl/Tigloyl Esters | These bulky ester groups can significantly influence steric interactions with the target protein and may enhance activity. |

| Epoxide | Can act as a second electrophilic site, potentially leading to enhanced reactivity and cytotoxicity. nih.gov |

Correlating Structural Features with Immunobiological Effects

The immunobiological effects of this compound and other sesquiterpene lactones are closely linked to their chemical structure. The ability of the α-methylene-γ-lactone to covalently modify key proteins in inflammatory signaling pathways is a central mechanism. nih.govnih.gov For example, many sesquiterpene lactones are known to inhibit the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a master regulator of the inflammatory response. mdpi.com This inhibition is often achieved through the alkylation of specific cysteine residues on components of the NF-κB signaling pathway.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com While no specific QSAR models for this compound have been reported in the reviewed literature, the methodology has been applied to other series of sesquiterpene lactones to predict their anti-inflammatory activity. jocpr.com

A typical QSAR study on sesquiterpene lactones would involve the calculation of various molecular descriptors for a set of related compounds with known biological activities. jocpr.com These descriptors can be categorized as:

Electronic descriptors: Such as HOMO and LUMO energies, which relate to the molecule's reactivity.

Steric descriptors: Which describe the size and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP), which indicates the molecule's lipophilicity.

Topological descriptors: Which are numerical representations of the molecular structure.

By correlating these descriptors with the observed biological activity using statistical methods like multiple linear regression, a predictive model can be developed. researchgate.net Such a model could be used to predict the immunomodulatory activity of new, unsynthesized this compound derivatives and to guide the design of more potent analogues.

Computational Chemistry Approaches to SAR

Computational chemistry provides powerful tools to investigate SAR at the molecular level. These methods can simulate the interaction between a small molecule like this compound and its biological target, providing insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. bsu.edu.egnih.gov In the context of this compound, docking simulations could be used to study its interaction with key proteins involved in the inflammatory response, such as components of the NF-κB pathway or cyclooxygenase (COX) enzymes. bsu.edu.egresearchgate.net

A molecular docking study would involve:

Obtaining the three-dimensional structures of this compound and the target protein (e.g., from crystallographic databases).

Using a docking algorithm to predict the binding mode and affinity of this compound within the active site of the protein.

Analyzing the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, and potential for covalent bond formation) to understand the molecular basis of binding.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could provide critical insights into its structural flexibility, interactions with solvent molecules, and how it might bind to a biological target. Such simulations would involve creating a computational model of the this compound molecule and simulating its dynamic behavior under various conditions.

However, a thorough search of scientific databases and chemical literature reveals no specific studies that have applied molecular dynamics simulations to this compound. While there is a wealth of research employing MD simulations for other sesquiterpene lactones to explore their therapeutic potential, this specific analysis has not been published for this compound. Therefore, no data on its dynamic structural properties, interaction energies, or conformational changes over time can be presented.

Conformational Analysis and Binding Affinity Predictions

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how its different spatial arrangements, or conformers, might influence its biological activity. For a flexible molecule like this compound, which contains a ten-membered ring, identifying the low-energy conformers is key to predicting how it will interact with a biological receptor.

Binding affinity predictions, often performed in conjunction with conformational analysis and molecular docking, estimate the strength of the interaction between a ligand (like this compound) and a target protein. This information is vital in drug discovery for predicting the potency of a compound.

As with molecular dynamics simulations, there is a notable absence of published research detailing the conformational analysis or binding affinity predictions specifically for this compound. While studies on other guaianolides and related sesquiterpene lactones have utilized these methods to predict their interactions with therapeutic targets, this information is not available for this compound. Consequently, there are no data tables of predicted binding energies, key interacting residues of a target protein, or analyses of the most stable conformers of this compound to report.

Preclinical Research Trajectories and Challenges

In vitro Biological Profiling Methodologies

The initial stages of preclinical research on Laserolide have predominantly involved in vitro methodologies to characterize its biological activity. These studies have been crucial in identifying its potential as an anti-inflammatory agent.

Cell-based Assays for Target Engagement

While direct target engagement assays for this compound have not been extensively reported, its effects on key inflammatory pathways have been investigated using various cell-based models. The primary focus has been on its ability to modulate the production of inflammatory mediators in immune cells, such as macrophages.

Initial immunobiological experiments were conducted using rat resident peritoneal cells. acs.org These primary cells provide a relevant model for studying inflammatory responses. A common method to induce an inflammatory state in these cells is stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a potent immune response. acs.org

The main findings from these cell-based assays indicate that this compound acts as an inhibitor of cytokine and nitric oxide production. nih.gov This suggests that its molecular targets are likely key signaling molecules or transcription factors involved in the inflammatory cascade, such as nuclear factor-kappa B (NF-κB), a well-established target for many sesquiterpene lactones. nih.govnih.gov Further research is required to definitively identify the direct molecular binding partners of this compound to fully understand its mechanism of action.

Enzyme Inhibition Studies

Direct enzymatic inhibition assays for this compound are not extensively detailed in the available literature. However, its inhibitory effects on the production of key inflammatory mediators strongly suggest an interaction with the enzymes responsible for their synthesis.

This compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net The production of NO in inflammatory conditions is primarily catalyzed by inducible nitric oxide synthase (iNOS), while PGE2 is synthesized through the action of cyclooxygenase (COX) enzymes. The significant reduction in the levels of these mediators points towards a potential inhibitory activity of this compound on iNOS and COX pathways.

The methodologies used to assess the inhibition of these inflammatory mediators include:

Griess Reagent Assay: Used to determine the concentration of nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): Employed to measure the concentrations of PGE2 and various cytokines, such as vascular endothelial growth factor (VEGF), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in cell culture supernatants. researchgate.net

Studies have demonstrated that this compound inhibits the production of these inflammatory molecules with IC50 values in the range of approximately 5-10 μM. researchgate.net This potency is comparable to that of costunolide (B1669451), another well-characterized sesquiterpene lactone with known anti-inflammatory effects. researchgate.net

| Mediator | Cell Type | Assay Method | Reported Activity | IC50 (approx.) |

|---|---|---|---|---|

| Nitric Oxide (NO) | Rat Resident Peritoneal Cells | Griess Reagent | Inhibition of LPS-induced production | 5-10 μM researchgate.net |

| Prostaglandin E2 (PGE2) | Rat Resident Peritoneal Cells | ELISA | Inhibition of LPS-induced production | 5-10 μM researchgate.net |

| Vascular Endothelial Growth Factor (VEGF) | Rat Resident Peritoneal Cells | ELISA | Inhibition of LPS-induced production | 5-10 μM researchgate.net |

| Interleukin-1β (IL-1β) | Rat Resident Peritoneal Cells | ELISA | Inhibition of LPS-induced production | 5-10 μM researchgate.net |

| Interleukin-6 (IL-6) | Rat Resident Peritoneal Cells | ELISA | Inhibition of LPS-induced production | 5-10 μM researchgate.net |

Considerations for Lead Optimization

Lead optimization is a critical phase in drug discovery aimed at enhancing the desirable properties of a lead compound while minimizing its undesirable characteristics. For this compound, several factors will need to be considered for its potential development into a viable drug candidate.

Structure-activity relationship (SAR) studies of sesquiterpene lactones have identified key structural features that are often crucial for their biological activity. For many germacranolides, the presence of an α-methylene-γ-lactone moiety is considered important for their anti-inflammatory and cytotoxic effects. mdpi.com This reactive group can undergo Michael addition with nucleophilic residues, such as cysteine, in target proteins, leading to their alkylation and modulation of their function. nih.gov

Future lead optimization strategies for this compound could involve:

Modification of the α-methylene-γ-lactone: To modulate reactivity and selectivity, potentially improving the therapeutic index.

Derivatization of existing functional groups: To enhance solubility, metabolic stability, and pharmacokinetic properties.

Synthesis of simplified analogues: To identify the core pharmacophore responsible for its biological activity and to create more synthetically accessible compounds.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could also be employed to guide the rational design of new this compound derivatives with improved profiles. nih.gov

Mechanistic Characterization Beyond Initial Screening

Initial screenings of sesquiterpene lactones, including compounds structurally related to this compound, have often highlighted their anti-inflammatory and cytotoxic properties. However, a deeper mechanistic understanding is crucial for targeted therapeutic development.

The primary mechanism of action for many sesquiterpene lactones is attributed to their α,β-unsaturated carbonyl groups, which can react with nucleophilic sites on biological molecules, particularly the sulfhydryl groups of cysteine residues in proteins. This reactivity allows them to modulate the function of various key cellular proteins.

One of the most studied targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway . Many guaianolide sesquiterpenes have been shown to inhibit NF-κB, a critical regulator of inflammatory responses, cell survival, and proliferation. By targeting components of this pathway, these compounds can exert potent anti-inflammatory and anti-cancer effects.

Beyond NF-κB, research into related compounds suggests that this compound's molecular targets could be diverse. These may include enzymes involved in cellular signaling cascades, transcription factors regulating gene expression related to cell cycle and apoptosis, and proteins critical for angiogenesis and metastasis. For instance, studies on other guaianolides have demonstrated their ability to interfere with signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in cancer.

Molecular docking and other in silico studies can provide valuable insights into potential binding interactions between this compound and various protein targets, helping to prioritize experimental validation. Such computational approaches can help to identify novel mechanisms of action beyond the well-established anti-inflammatory effects.

Development of Advanced in vitro and in vivo Predictive Models

To accurately predict the potential efficacy of this compound in a complex biological system, researchers are moving beyond traditional two-dimensional (2D) cell cultures and simple animal models.

Advanced in vitro Models:

Three-Dimensional (3D) Cell Culture Models: Spheroids and organoids offer a more physiologically relevant microenvironment compared to 2D monolayers. These models better replicate cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges found in solid tumors. For a compound like this compound, 3D models can provide more accurate data on its anti-cancer activity and potential resistance mechanisms.

Organ-on-a-Chip (OoC) Technology: These microfluidic devices can simulate the structure and function of human organs, allowing for the study of drug metabolism, efficacy, and toxicity in a more controlled and human-relevant system. An OoC model could be instrumental in evaluating the pharmacokinetics and pharmacodynamics of this compound and its metabolites.

Predictive in vivo Models:

Xenograft Models: The implantation of human cancer cell lines or patient-derived tumor tissue (patient-derived xenografts, or PDXs) into immunodeficient mice remains a cornerstone of in vivo cancer research. PDX models, in particular, are considered more predictive of clinical outcomes as they better retain the heterogeneity of the original tumor. Evaluating this compound in a panel of relevant PDX models could help identify specific cancer types that are most likely to respond to treatment.

Genetically Engineered Mouse Models (GEMMs): These models, where specific cancer-driving genes are activated or inactivated, can mimic the genetic progression of human cancers more closely than xenograft models. GEMMs could be used to study the efficacy of this compound in the context of specific genetic alterations.

The development and utilization of these advanced models are critical for generating robust preclinical data to support the potential clinical translation of this compound.

Methodological Challenges in Preclinical Investigations

The preclinical development of natural products like this compound is not without its challenges. These hurdles can range from fundamental issues of supply and formulation to complex biological and analytical problems.

Key Methodological Challenges:

Compound Supply and Standardization: The isolation of this compound from its natural source, Laser trilobum, can be a limiting factor for large-scale preclinical studies. Ensuring a consistent and standardized supply of the pure compound is essential for reproducible results.

Formulation and Bioavailability: Like many sesquiterpene lactones, this compound may have poor aqueous solubility, which presents a significant challenge for formulation development for both in vitro and in vivo studies. Overcoming this often requires the use of solubilizing agents or advanced formulation strategies like liposomes or nanoparticles. Furthermore, the oral bioavailability of many sesquiterpene lactones is low due to factors such as poor absorption and first-pass metabolism. mdpi.com

Metabolic Stability and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial. The metabolic fate of the compound can significantly impact its efficacy and potential toxicity. In vitro and in vivo studies are necessary to identify metabolites and characterize the pharmacokinetic profile.

Target Identification and Validation: While general mechanisms for sesquiterpene lactones are known, identifying the specific molecular targets of this compound and validating their role in its biological activity can be a complex and resource-intensive process.

Analytical Methods: The development and validation of sensitive and specific analytical methods for the quantification of this compound and its metabolites in biological matrices are essential for pharmacokinetic and metabolism studies.

Addressing these methodological challenges through a multidisciplinary approach is paramount for the successful preclinical development of this compound and for paving the way for its potential evaluation in clinical settings.

Future Research Directions for Laserolide and Analogues

Elucidation of Undefined Biosynthetic Steps

Laserolide is a member of the germacranolide class of sesquiterpenoids. naturalproducts.netnaturalproducts.net While the general pathway for sesquiterpenoid biosynthesis is understood to originate from farnesyl pyrophosphate, the specific enzymatic steps leading to the intricate and highly oxygenated structure of this compound remain largely uncharacterized. liverpool.ac.uk The biosynthesis of related sesquiterpene lactones, such as those found in the Asteraceae and Apiaceae families, involves a series of cyclization and oxidation reactions catalyzed by terpene cyclases and cytochrome P450 monooxygenases. researchgate.net Future research should aim to identify and characterize the specific enzymes responsible for the formation of the germacrane (B1241064) skeleton of this compound and the subsequent stereospecific hydroxylations, acetylations, and lactonization that lead to the final molecule. ontosight.ai Understanding these biosynthetic steps is crucial, as it could enable the heterologous production of this compound and its precursors in microbial systems, providing a sustainable and scalable source for this valuable compound. researchgate.net

Advanced Synthetic Methodologies for Analogue Libraries